![molecular formula C13H12O2 B14335071 6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol CAS No. 111359-66-1](/img/structure/B14335071.png)
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol is a chemical compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring substituted with a prop-2-en-1-yloxy group at the 6th position and a hydroxyl group at the 2nd position
Vorbereitungsmethoden
The synthesis of 6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthol with allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles like halides or amines under appropriate conditions.
Addition: The double bond in the allyl group can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Wissenschaftliche Forschungsanwendungen
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol can be compared with other similar compounds such as:
2-(4a,8-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-naphthalen-2-yl)-prop-2-en-1-ol: This compound has a similar naphthalene core but differs in the substitution pattern and the presence of additional methyl groups.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound also features a naphthalene ring with different substituents, highlighting the diversity of chemical modifications possible within this class.
Eigenschaften
CAS-Nummer |
111359-66-1 |
|---|---|
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
6-prop-2-enoxynaphthalen-2-ol |
InChI |
InChI=1S/C13H12O2/c1-2-7-15-13-6-4-10-8-12(14)5-3-11(10)9-13/h2-6,8-9,14H,1,7H2 |
InChI-Schlüssel |
GJTQNBCIUNVBQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC2=C(C=C1)C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
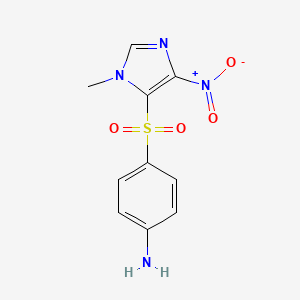
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
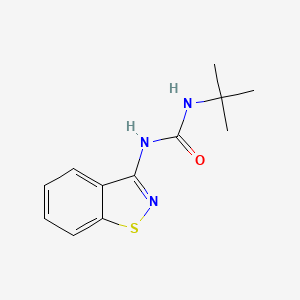
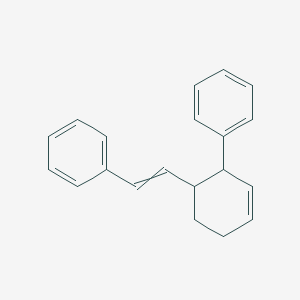
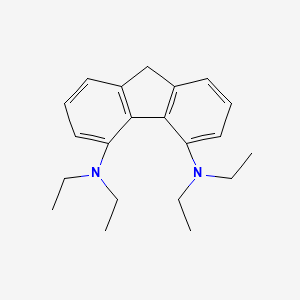
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
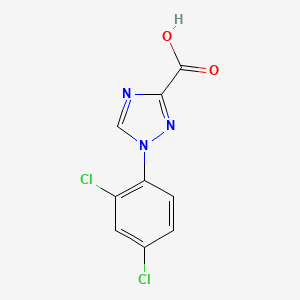
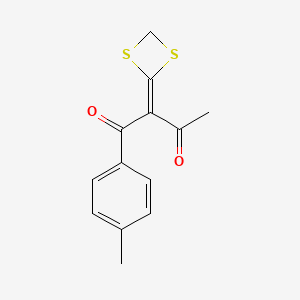
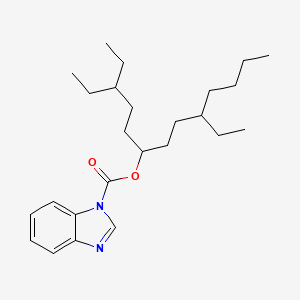
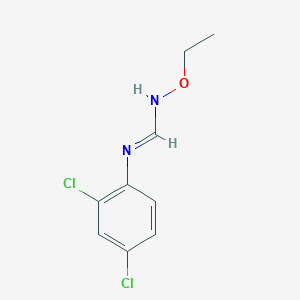
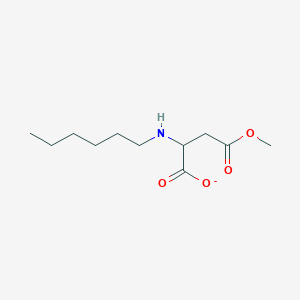
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)

